2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenylpiperazine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.
Coupling with Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Assembly: The final product is obtained by coupling the triazole-thiazole intermediate with the phenylpiperazine derivative under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a central nervous system (CNS) agent due to its structural similarity to known CNS-active compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety suggests potential activity on neurotransmitter receptors, such as serotonin or dopamine receptors, which are common targets for CNS-active drugs. The triazole and thiazole rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine: Another compound with a phenylpiperazine moiety, known for its potential CNS activity.
Indole derivatives: These compounds have diverse biological activities and share some structural similarities with the triazole ring.
Uniqueness
What sets 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of the triazole and thiazole rings with the phenylpiperazine moiety. This structure provides a distinct pharmacological profile and potential for diverse biological activities.
Properties
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-17(2)19-9-11-20(12-10-19)22(23-24(31)30-25(32-23)26-18(3)27-30)29-15-13-28(14-16-29)21-7-5-4-6-8-21/h4-12,17,22,31H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSWXBCZFMFQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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